Cas no 83303-19-9 (2,3,6-Trimethylcyclohexan-1-amine)

2,3,6-Trimethylcyclohexan-1-amine is a cyclohexylamine derivative characterized by its three methyl substituents at the 2, 3, and 6 positions. This structural configuration imparts steric and electronic effects that influence its reactivity and potential applications in organic synthesis. The compound may serve as a chiral building block or intermediate in pharmaceutical and agrochemical research due to its defined stereochemistry. Its stability under standard conditions and compatibility with common reagents make it a practical choice for selective functionalization. Further studies may explore its utility in asymmetric catalysis or as a precursor for bioactive molecules. Handling should follow standard safety protocols for amines.
2,3,6-Trimethylcyclohexan-1-amine structure
83303-19-9 structure
商品名:2,3,6-Trimethylcyclohexan-1-amine
CAS番号:83303-19-9
MF:C9H19N
メガワット:141.2538626194
CID:5697336
PubChem ID:20472916

2,3,6-Trimethylcyclohexan-1-amine 化学的及び物理的性質

名前と識別子

    • NOSAYIPFXDSSGS-UHFFFAOYSA-N
    • EN300-800663
    • 83303-19-9
    • AKOS006353150
    • SCHEMBL11027152
    • 2,3,6-trimethylcyclohexan-1-amine
    • 2,3,6-trimethylcyclohexylamine
    • Cyclohexanamine, 2,3,6-trimethyl-
    • 2,3,6-Trimethylcyclohexan-1-amine
    • インチ: 1S/C9H19N/c1-6-4-5-7(2)9(10)8(6)3/h6-9H,4-5,10H2,1-3H3
    • InChIKey: NOSAYIPFXDSSGS-UHFFFAOYSA-N
    • ほほえんだ: NC1C(C)CCC(C)C1C

計算された属性

  • せいみつぶんしりょう: 141.151749610g/mol
  • どういたいしつりょう: 141.151749610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 111
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 密度みつど: 0.811±0.06 g/cm3(Predicted)
  • ふってん: 172.4±8.0 °C(Predicted)
  • 酸性度係数(pKa): 10.94±0.70(Predicted)

2,3,6-Trimethylcyclohexan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-800663-1.0g
2,3,6-trimethylcyclohexan-1-amine
83303-19-9 95%
1.0g
$628.0 2024-05-21
Enamine
EN300-800663-0.05g
2,3,6-trimethylcyclohexan-1-amine
83303-19-9 95%
0.05g
$528.0 2024-05-21
Enamine
EN300-800663-0.5g
2,3,6-trimethylcyclohexan-1-amine
83303-19-9 95%
0.5g
$603.0 2024-05-21
Enamine
EN300-800663-2.5g
2,3,6-trimethylcyclohexan-1-amine
83303-19-9 95%
2.5g
$1230.0 2024-05-21
Enamine
EN300-800663-0.25g
2,3,6-trimethylcyclohexan-1-amine
83303-19-9 95%
0.25g
$579.0 2024-05-21
Enamine
EN300-800663-10.0g
2,3,6-trimethylcyclohexan-1-amine
83303-19-9 95%
10.0g
$2701.0 2024-05-21
Enamine
EN300-800663-0.1g
2,3,6-trimethylcyclohexan-1-amine
83303-19-9 95%
0.1g
$553.0 2024-05-21
Enamine
EN300-800663-5.0g
2,3,6-trimethylcyclohexan-1-amine
83303-19-9 95%
5.0g
$1821.0 2024-05-21

2,3,6-Trimethylcyclohexan-1-amine 関連文献

2,3,6-Trimethylcyclohexan-1-amineに関する追加情報

Introduction to 2,3,6-Trimethylcyclohexan-1-amine (CAS No. 83303-19-9)

2,3,6-Trimethylcyclohexan-1-amine, identified by the Chemical Abstracts Service registry number CAS No. 83303-19-9, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and chemical biology. This compound belongs to the class of amines and exhibits a complex cyclic structure, which makes it a versatile intermediate in synthetic chemistry. The presence of multiple methyl substituents on the cyclohexane ring imparts unique electronic and steric properties, influencing its reactivity and potential applications.

The molecular structure of 2,3,6-Trimethylcyclohexan-1-amine consists of a six-membered aromatic-like ring with three methyl groups attached at the 2nd, 3rd, and 6th positions, along with an amine functional group at the 1st position. This arrangement contributes to its stability and makes it a valuable building block for more complex molecules. The compound’s solubility profile and interaction with biological systems have been subjects of extensive research, particularly in the development of novel therapeutic agents.

In recent years, 2,3,6-Trimethylcyclohexan-1-amine has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural features allow for modifications that can enhance binding affinity to biological targets, making it a promising candidate for drug discovery. For instance, researchers have investigated its derivatives as potential inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The compound’s ability to undergo selective functionalization has opened new avenues for medicinal chemists seeking to design molecules with improved pharmacokinetic properties.

One of the most compelling aspects of 2,3,6-Trimethylcyclohexan-1-amine is its role in the development of chiral compounds. The presence of multiple stereocenters in its structure allows for the synthesis of enantiomerically pure forms, which are often essential for achieving desired therapeutic effects while minimizing side reactions. Advances in asymmetric synthesis have enabled the efficient production of these enantiomers, further enhancing the compound’s utility in drug development. Several research groups have reported novel catalytic methods that facilitate the construction of complex derivatives from 2,3,6-Trimethylcyclohexan-1-amine, demonstrating its versatility as a synthetic precursor.

The pharmacological potential of 2,3,6-Trimethylcyclohexan-1-amine has also been explored in the context of neurological disorders. Studies suggest that derivatives of this compound may interact with neurotransmitter receptors and ion channels, potentially offering new treatments for conditions such as depression and epilepsy. The precise tuning of its molecular structure can modulate these interactions, leading to compounds with enhanced efficacy and reduced toxicity. Preclinical trials have shown promising results with certain analogs, highlighting the need for further investigation into this promising scaffold.

From a chemical biology perspective, 2,3,6-Trimethylcyclohexan-1-amine serves as an excellent tool for studying enzyme mechanisms and protein-ligand interactions. Its unique structural features allow researchers to probe how modifications at specific positions affect biological activity. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the binding modes of this compound with target proteins. These studies not only contribute to our fundamental understanding of biological processes but also aid in the rational design of next-generation drugs.

The industrial significance of 2,3,6-Trimethylcyclohexan-1-amine extends beyond academic research. Its synthesis has been optimized for large-scale production using cost-effective methodologies that minimize environmental impact. Green chemistry principles have been incorporated into these processes, ensuring that waste generation and energy consumption are kept to a minimum. Such sustainable approaches align with global efforts to promote responsible chemical manufacturing and highlight the compound’s relevance in modern pharmaceutical practices.

Looking ahead, the future applications of 2,3,6-Trimethylcyclohexan-1-amine are likely to expand as new synthetic strategies are developed and our understanding of its biological effects deepens. Emerging technologies such as computational modeling and artificial intelligence are expected to accelerate the discovery process by predicting novel derivatives with enhanced properties. Collaborative efforts between chemists and biologists will be crucial in translating laboratory findings into clinical applications that benefit patients worldwide.

In conclusion,2,3,6-Trismethylecyclohexan-l-am ine (CAS No .83303 -19 -9) is a multifaceted compound with significant potential in pharmaceutical research and drug development . Its unique structural features , coupled with its role as an intermediate in synthetic chemistry , make it a valuable asset for scientists working on diverse therapeutic areas . As research continues to uncover new applications , this compound is poised to play an increasingly important role in advancing medical science .

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